(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Description
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a unique combination of an oxirane ring and an oxazole ring
Properties
CAS No. |
854987-47-6 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-13(2)11(16-13)12-14-10(8-15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11?/m1/s1 |
InChI Key |
NGKKWOJOSPBZNJ-NFJWQWPMSA-N |
Isomeric SMILES |
CC1(C(O1)C2=N[C@H](CO2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(O1)C2=NC(CO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Formation of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an α-haloketone and an amide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-imidazole: Contains an imidazole ring instead of an oxazole ring.
Biological Activity
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole is a compound belonging to the oxazole family, known for its diverse biological activities. The structure of this compound includes a chiral center and a unique epoxide group that may contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
The molecular formula of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole is with a CAS number of 57268-98-1. Its structure features an oxazole ring fused with a phenyl group and an epoxide moiety that may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing oxazole and related heterocycles exhibit various biological activities, including:
- Antibacterial Activity : Oxazole derivatives have shown significant antimicrobial effects against various bacterial strains.
- Anticancer Properties : Studies suggest potential anticancer effects due to their ability to inhibit cell proliferation.
- Antioxidant Effects : Some derivatives display antioxidant properties that can protect cells from oxidative stress.
Antibacterial Activity
A study conducted by Mohammed et al. explored the antibacterial properties of synthesized oxazole derivatives. The research demonstrated that several derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Compound Code | Bacteria Tested | Activity Level |
|---|---|---|
| A | Staphylococcus aureus (G+) | +++ (Highly Active) |
| B | Escherichia coli (G-) | ++ (Moderately Active) |
| C | Klebsiella pneumoniae (G-) | +++ (Highly Active) |
| D | Bacillus subtilis (G+) | ++ (Moderately Active) |
The activity was assessed using the disk diffusion method, measuring the inhibition zones around each compound .
Anticancer Activity
In another study focusing on the anticancer potential of oxazole-based compounds, researchers found that certain derivatives induced apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle proteins. The notable findings included:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- IC50 Values : Some compounds showed IC50 values lower than 10 µM, indicating potent activity against these cancer cell lines .
The biological activities of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole can be attributed to several mechanisms:
- Enzyme Inhibition : The epoxide group may interact with nucleophilic sites on enzymes, inhibiting their function.
- DNA Interaction : Some oxazoles can intercalate into DNA or bind to it, disrupting replication and transcription processes.
- Reactive Oxygen Species Modulation : The antioxidant properties may arise from the ability to scavenge free radicals or modulate oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
